Cas no 930-60-9 (4-Cyclopentene-1,3-dione)

4-Cyclopentene-1,3-dione structure
4-Cyclopentene-1,3-dione structure
Nombre del producto:4-Cyclopentene-1,3-dione
Número CAS:930-60-9
MF:C5H4O2
Megavatios:96.0840616226196
MDL:MFCD00001404
CID:814127
PubChem ID:24849946

4-Cyclopentene-1,3-dione Propiedades químicas y físicas

Nombre e identificación

    • 4-Cyclopentene-1,3-dione
    • cyclopent-4-ene-1,3-dione
    • 1,3-cyclopentenedione
    • 2-cyclopentene-1,4-dial
    • 2-Cyclopentene-1,4-dione
    • 4-cyclopentenone-1,3-dione
    • cyclopent-2-ene-1,4-dione
    • Maleimide-Related Compound 10
    • Cyclopentene-3,5-dione
    • Cyclopentenedione
    • NSC 155336
    • 1-Cyclopentene-3,5-dione
    • 2-Cyclopenten-1,4-dione
    • Cyclopent-4-en-1,3-dione
    • Cyclopentene-1,3-dione
    • NSC155336
    • NS00039521
    • DTXCID00161726
    • DTXSID80239235
    • Cyclopent-2-en-1,4-dione
    • CS-0204257
    • Z1083219844
    • UNII-P054EQ880I
    • P054EQ880I
    • 930-60-9
    • Q27285950
    • AS-58342
    • 4-CYCLOPENTENE-1,3-DIONE, 95%
    • EINECS 213-219-3
    • NSC-155336
    • 4-Cyclopentene-1,3-dione #
    • AKOS015916278
    • BDBM7811
    • EN300-68153
    • 4-cyclopenten-1,3-dione
    • G77214
    • CHEMBL224231
    • MDL: MFCD00001404
    • Renchi: 1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2
    • Clave inchi: MCFZBCCYOPSZLG-UHFFFAOYSA-N
    • Sonrisas: O=C1CC(=O)C=C1

Atributos calculados

  • Calidad precisa: 96.02110
  • Masa isotópica única: 96.021129
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 7
  • Cuenta de enlace giratorio: 0
  • Complejidad: 128
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: 0
  • Superficie del Polo topológico: 34.1
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 34-36 °C (lit.)
  • Punto de ebullición: 60 °C/1 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
  • índice de refracción: 1.5045 (589.3 nm 20 ºC)
  • Disolución: Slightly soluble (13 g/l) (25 º C),
  • PSA: 34.14000
  • Logp: 0.08450
  • Presión de vapor: 0.1±0.4 mmHg at 25°C
  • Disolución: Not determined

4-Cyclopentene-1,3-dione Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H317
  • Declaración de advertencia: P280
  • Número de transporte de mercancías peligrosas:UN 1759
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-43
  • Instrucciones de Seguridad: S23; S36/37
  • Código F de la marca fuka:8
  • Señalización de mercancías peligrosas: Xi Xn
  • Grupo de embalaje:III
  • Condiciones de almacenamiento:2-8°C
  • Términos de riesgo:R37; R43; R22
  • Nivel de peligro:8
  • Categoría de embalaje:III

4-Cyclopentene-1,3-dione Datos Aduaneros

  • Código HS:2914299000
  • Datos Aduaneros:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

4-Cyclopentene-1,3-dione PrecioMás >>

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Enamine
EN300-68153-2.5g
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930-60-9 95%
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$2418.0 2023-05-30
Enamine
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$611.0 2023-05-30
Ambeed
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01027-5g
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¥3318.0 2021-09-04
Enamine
EN300-68153-0.1g
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A2B Chem LLC
AB67340-50mg
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$339.00 2023-12-29
A2B Chem LLC
AB67340-500mg
4-Cyclopentene-1,3-dione
930-60-9 95%
500mg
$1048.00 2023-12-29
A2B Chem LLC
AB67340-250mg
4-Cyclopentene-1,3-dione
930-60-9 95%
250mg
$97.00 2024-07-18
eNovation Chemicals LLC
D769332-100mg
4-Cyclopentene-1,3-dione
930-60-9 95%
100mg
$80 2024-06-07
1PlusChem
1P003LQK-5g
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930-60-9 95%
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$1156.00 2025-02-20

4-Cyclopentene-1,3-dione Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
Referencia
The chemistry of 2-oxido-3-phenyliodonio-1,4-benzoquinones: transformation to 2-cyclopentene-1,4-diones and cycloadditions
Papoutsis, Ioannis; Spyroudis, Spyros; Varvoglis, Anastasios, Tetrahedron Letters, 1994, 35(45), 8449-52

Synthetic Routes 2

Condiciones de reacción
Referencia
Investigations towards chemical utilization of by-products of the steam cracker: selective oxidation of cyclopentene and cyclopentadiene
Hoenicke, Dieter; Buhrer, Reinhold; Newrzella, Arnold, 1984, , (280),

Synthetic Routes 3

Condiciones de reacción
Referencia
Formation of aromatic hydrocarbons due to partial oxidation reactions in biomass gasification
Evans, Robert J.; Elam, Carolyn C.; Looker, Michael; Nimlos, Mark, Preprints of Symposia - American Chemical Society, 1999, 44(2), 256-260

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Lead tetraacetate Solvents: Acetic acid
Referencia
Preparation of 4-cyclopentene-1,3-dione
, Japan, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium persulfate Catalysts: Aluminum nitrate Solvents: Water ;  rt → 100 °C; 5 h, 100 °C
Referencia
Preparation of 4-cyclopentene-1,3-dione from 5-formylmethoxyfurfural or 5-hydroxymethylfurfural
, China, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: 1-Butanol ;  48 h, 140 °C
Referencia
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Neves, Patricia; et al, Green Chemistry, 2013, 15(12), 3367-3376

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  1 h, 60 °C
Referencia
Photochemical Activation of a Hydroxyquinone-Derived Phenyliodonium Ylide by Visible Light: Synthetic and Mechanistic Investigations
Jalali, Mona; Ho, Curtis C. ; Fuller, Rebecca O. ; Lucas, Nigel T. ; Ariafard, Alireza ; et al, Journal of Organic Chemistry, 2021, 86(2), 1758-1768

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis and cytotoxic activity of 2-acetyl-4-cyclopentene-1,3-diones and their derivatives
Shestak, O. P.; Novikov, V. L.; Prokof'eva, N. G.; Chaikina, E. L., Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 33(12), 631-634

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Chloroform ,  Dichloromethane ,  Water
Referencia
2-Cyclopentene-1,4-dione
Rasmusson, Gary H.; House, Herbert O.; Zaweski, Edward F.; DePuy, Charles H., Organic Syntheses, 1962, 42, 36-8

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Sodium dichromate Solvents: Dichloromethane
Referencia
Sodium dichromate
Freeman, Fillmore, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 11

Condiciones de reacción
Referencia
Preparation of thiadiazolidines and related compounds as GSK-3 inhibitors
, United States, , ,

Synthetic Routes 12

Condiciones de reacción
Referencia
Selective oxidation of cyclopentene on TiO2(anatase)-supported vanadium-phosphorus oxide catalysts
Kim, Young H.; Yang, Hyun S., Kongop Hwahak, 2000, 11(8), 903-909

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Chromium trioxide Solvents: Dichloromethane ,  Water-d2
Referencia
Preparation of deuterated bictegravir derivatives as HIV integrase inhibitors for the treatment of HIV infection
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción
Referencia
Synthesis and antimicrobial activity of some 2-acetyl-4-cyclopentene-1,3-diones
Shestak, O. P.; Novikov, V. L.; Stekhova, S. I.; Gorshkova, I. A., Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 1999, 33(1), 18-21

Synthetic Routes 15

Condiciones de reacción
Referencia
Electroorganic chemistry. XXIII. Anodic acetoxylation of substituted cyclopentadienes and a novel synthesis of allethrolone
Shono, Tatsuya; Nishiguchi, Ikuzo; Okawa, Masahisa, Chemistry Letters, 1976, (6), 573-6

Synthetic Routes 16

Condiciones de reacción
Referencia
Dehydrogenation of ketones with palladium(II) compounds. II. Dehydrogenation of diketones with palladium(II) compounds
Kirschke, Klaus; Mueller, Hans; Timm, Dieter, Journal fuer Praktische Chemie (Leipzig), 1975, 317(5), 807-11

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: Cyclopentene
Referencia
Possibilities of chemical utilization of olefinic hydrocarbons from the C5 fractions of naphtha steamcrackers
Griesbaum, Karl; Hoenicke, Dieter, Erdoel, 1986, 102(7-8), 366-8

Synthetic Routes 18

Condiciones de reacción
Referencia
Chemical constituents of Plectranthus amboinicus and the synthetic analogs possessing anti-inflammatory activity
Chen, Yuan-Siao; Yu, Hui-Ming; Shie, Jiun-Jie; Cheng, Ting-Jen Rachel; Wu, Chung-Yi; et al, Bioorganic & Medicinal Chemistry, 2014, 22(5), 1766-1772

Synthetic Routes 19

Condiciones de reacción
Referencia
Flashthermolysis of methylenephthalide and 3-methylene-2-coumaranone
Bloch, R.; Orvane, P., Tetrahedron Letters, 1981, 22(37), 3597-600

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Chromium trioxide Solvents: Acetic acid
Referencia
Cyclopentene-3,5-dione. I. Synthesis and properties
DePuy, C. H.; Zaweski, E. F., Journal of the American Chemical Society, 1959, 81, 4920-4

Synthetic Routes 21

Condiciones de reacción
Referencia
Synthesis and characterization of spiro[3.4]octa-5,7-diene
Miller, R. D.; Schneider, M.; Dolce, D. L., Journal of the American Chemical Society, 1973, 95(25), 8468-9

4-Cyclopentene-1,3-dione Raw materials

4-Cyclopentene-1,3-dione Preparation Products

4-Cyclopentene-1,3-dione Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:930-60-9)4-Cyclopentene-1,3-dione
A916287
Pureza:99%
Cantidad:25g
Precio ($):1521.0